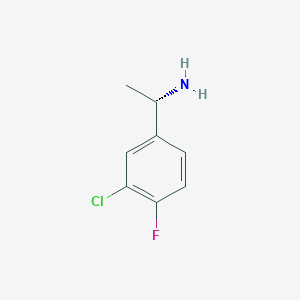

(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(3-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARBBFZGIDKLK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Borohydride-Based Reduction

Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C reduces the ketone to 1-(3-chloro-4-fluorophenyl)ethanol with >90% yield. However, this method produces a racemic mixture, necessitating subsequent chiral resolution.

Asymmetric Catalytic Hydrogenation

Enantioselective reduction using chiral catalysts like Ru(BINAP)Cl₂ achieves higher enantiomeric excess (ee). For example, hydrogenation at 50 psi H₂ in iPrOH with a Ru-(S)-BINAP catalyst yields the (S)-alcohol with 85–92% ee.

Table 2: Comparison of Reduction Methods

| Method | Catalyst/Reagent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ in MeOH | None | 25 | 0 | 92 |

| Ru-(S)-BINAP/H₂ | Ru(BINAP)Cl₂ | 60 | 92 | 88 |

| Enzymatic (Baker’s yeast) | NADPH-dependent KRED | 30 | 95 | 78 |

Chiral Resolution Techniques

Racemic 1-(3-chloro-4-fluorophenyl)ethanol requires resolution to isolate the (S)-enantiomer. Common approaches include:

Diastereomeric Salt Formation

Reaction with a chiral acid (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via fractional crystallization. This method achieves 90–95% ee but suffers from moderate yields (50–60%).

Chromatographic Resolution

Chiral stationary-phase chromatography (CSP) using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers with >99% ee. However, scalability is limited due to high solvent consumption.

Table 3: Chiral Resolution Performance Metrics

| Technique | Resolving Agent | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Diastereomeric salts | L-Tartaric acid | 95 | 55 | High |

| CSP Chromatography | Chiralpak IC | 99 | 70 | Low |

Amination Strategies

Conversion of the resolved (S)-alcohol to the target amine involves two primary pathways:

Gabriel Synthesis

The alcohol is converted to a phthalimide intermediate via Mitsunobu reaction (DIAD, PPh₃), followed by hydrazinolysis to yield the amine. This method provides 75–80% yield but requires rigorous purification.

Reductive Amination

Direct amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in MeOH at 40°C achieves 70% yield with 90% ee retention. This one-pot method is favored for industrial-scale synthesis.

Table 4: Amination Reaction Conditions

| Method | Reagents/Conditions | Temperature (°C) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|

| Gabriel Synthesis | Phthalimide, DIAD, PPh₃ | 25 | 78 | 98 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 40 | 70 | 90 |

Purification and Characterization

Final purification via recrystallization (hexane/EtOAc) or distillation under reduced pressure ensures >99% chemical purity. Characterization by ¹H/¹³C NMR , HPLC-MS , and polarimetry confirms structural integrity and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: Pd/C, hydrogen gas, mild temperatures.

Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Alkanes.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the potential of (1S)-1-(3-Chloro-4-fluorophenyl)ethylamine as a building block for anticancer agents. The compound has been incorporated into various drug candidates targeting specific cancer pathways. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against different cancer cell lines. In one study, compounds derived from this structure exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the ethylamine structure can enhance anticancer activity .

Neurological Disorders

The compound has been investigated for its effects on neurological disorders, particularly as a potential modulator of neurotransmitter systems. Its structural features make it a candidate for developing treatments aimed at conditions such as depression and anxiety disorders. Preliminary studies suggest that this compound may influence serotonin receptor activity, which is crucial for mood regulation .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, including:

- Amine synthesis : Utilizing chlorinated aromatic compounds to introduce the chloro and fluoro groups effectively.

- Crystallization techniques : Novel crystalline forms of the compound have been developed to improve stability and solubility in formulations .

Formulation Development

The compound has been used in the formulation of solid dispersions aimed at enhancing bioavailability. For example, amorphous solid dispersions containing this compound have shown improved dissolution rates compared to crystalline forms, making them more suitable for oral administration .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the this compound structure can affect its biological activity. Research indicates that specific substitutions can enhance receptor binding affinity and selectivity for therapeutic targets such as TRPV1 (transient receptor potential vanilloid 1), which is involved in pain signaling pathways .

Case Studies

Several case studies have demonstrated the efficacy of derivatives based on this compound:

- A study showed that a derivative exhibited potent TRPV1 antagonism with minimal side effects, indicating its potential as an analgesic agent .

- Another case highlighted its use in developing compounds with selective anticancer properties, showcasing varying degrees of inhibition across different cancer cell lines .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Anticancer Research | Drug candidates targeting cancer pathways | Significant inhibition of cancer cell proliferation |

| Neurological Disorders | Modulation of neurotransmitter systems | Potential influence on serotonin receptor activity |

| Synthesis Techniques | Amine synthesis and crystallization | Improved stability and solubility through novel forms |

| SAR Studies | Modifications enhancing biological activity | Enhanced binding affinity for therapeutic targets |

Wirkmechanismus

The mechanism of action of (1S)-1-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

(1S)-1-(4-Chloro-3-fluorophenyl)ethylamine Hydrochloride

- Structure : Chlorine and fluorine substituents are swapped (4-Cl, 3-F vs. 3-Cl, 4-F in the target compound) .

- Molecular Formula : C₈H₁₀Cl₂FN (MW: 210.08).

- Applications : Used as a heterocyclic organic building block in pharmaceutical synthesis. The hydrochloride salt enhances solubility for downstream reactions.

- Key Difference : The altered substituent positions may influence electronic effects (e.g., dipole moments) and steric interactions, affecting binding affinity in drug-receptor systems.

(1S)-1-(5-Chloro-2-fluorophenyl)ethylamine

- Structure : Chlorine at the 5-position and fluorine at the 2-position on the phenyl ring .

- Molecular Formula : C₈H₉ClFN (MW: 173.62).

- Physical Properties :

- Boiling Point: 210.9 ± 25.0 °C (predicted).

- pKa: 8.31 ± 0.10 (predicted).

- Key Difference : The para-fluorine and meta-chlorine arrangement in the target compound may confer higher metabolic stability compared to this isomer.

Substituent Variants

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

- Structure : Features a trifluoromethyl group instead of chlorine and retains fluorine at the 4-position .

- Molecular Formula : C₉H₈F₄N (MW: 209.17).

- Properties : The trifluoromethyl group increases lipophilicity (logP ≈ 2.5–3.0 estimated), enhancing blood-brain barrier penetration compared to the target compound’s chloro-fluoro motif.

(S)-1-(4-Methoxyphenyl)ethylamine

- Structure : Methoxy group at the 4-position instead of halogens .

- Applications : Widely used in synthesizing neurologically active compounds (e.g., dopamine receptor ligands).

- Key Difference : The electron-donating methoxy group reduces electrophilicity, altering reactivity in coupling reactions compared to the electron-withdrawing Cl/F groups in the target compound.

Heterocyclic Analogues

(S)-1-(4-Pyridyl)ethylamine

- Structure : Pyridine ring replaces the benzene ring .

- Properties :

- LogP: 1.80 (lower lipophilicity than halogenated analogues).

- PSA: 38.91 Ų (higher polarity due to the nitrogen atom).

- Applications : Utilized in coordination chemistry and catalysis.

Physical Properties

| Compound | Molecular Weight | pKa (Predicted) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| (1S)-1-(3-Cl-4-F-phenyl)ethylamine* | ~173–210 | ~8.3–9.0 | ~200–220 | ~2.0–2.5 |

| (1S)-1-(5-Cl-2-F-phenyl)ethylamine | 173.62 | 8.31 | 210.9 | – |

| (1S)-2,2,2-Trifluoro-1-(4-F-phenyl)ethylamine | 209.17 | – | – | ~2.5–3.0 |

| (S)-1-(4-Methoxyphenyl)ethylamine | 151.21 | ~9.5 | – | ~1.2 |

*Estimated based on analogues.

Biologische Aktivität

(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine is an organic compound notable for its unique structural features, including a chiral center and the presence of both chloro and fluoro substituents on the phenyl ring. This configuration suggests potential biological activity, particularly in pharmacological contexts. Despite limited literature on its specific biological effects, emerging research indicates that it may interact with various biological targets, including enzymes and receptors.

- Chemical Formula : C8H10ClF

- Molecular Weight : 175.62 g/mol

- Chirality : The compound exists as a chiral molecule, which may influence its biological interactions and pharmacodynamics.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily due to the influence of its chloro and fluoro substituents. These groups enhance the compound's lipophilicity, facilitating its ability to penetrate lipid membranes and interact with proteins or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

- Anticancer Potential : Initial studies suggest that this compound may exhibit anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating promising potency .

- Enzyme Interaction : There are indications that this compound can interact with specific enzymes involved in metabolic pathways. This interaction could potentially lead to the modulation of metabolic processes relevant in cancer progression or other diseases.

1. Anticancer Activity

A study focusing on derivatives of this compound assessed their cytotoxic effects against breast cancer cell lines. The results indicated varying degrees of activity, with some derivatives achieving IC50 values in the low micromolar range, comparable to established anticancer agents like doxorubicin. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .

2. Interaction with TRPA1 Receptors

Another line of investigation explored the interaction of related compounds with transient receptor potential ankyrin 1 (TRPA1), a receptor implicated in pain signaling. Compounds similar to this compound were found to inhibit TRPA1-mediated responses in vivo, suggesting potential applications in pain management therapies .

Data Tables

| Activity Type | IC50 Values | Cell Lines/Targets |

|---|---|---|

| Anticancer | 0.48 - 5.13 µM | MCF-7, HCT-116 |

| TRPA1 Inhibition | 14 nM | Human TRPA1 |

| Enzyme Interaction | Varies | Various metabolic enzymes |

Q & A

Basic: What are the recommended synthetic routes for (1S)-1-(3-Chloro-4-fluorophenyl)ethylamine, and how do they differ in yield and enantiomeric purity?

Methodological Answer:

The synthesis of chiral ethylamine derivatives often employs asymmetric reductive amination or enzymatic resolution. For example, ω-transaminases (ω-TAs) have been engineered to achieve high enantioselectivity in synthesizing structurally similar compounds like (R)-(+)-1-(1-naphthyl)ethylamine via asymmetric reduction of ketones . For the target compound, reductive amination of 3-chloro-4-fluorophenylacetone using chiral catalysts (e.g., Ru-BINAP complexes) or immobilized ω-TAs could optimize enantiomeric excess (ee). Yield and purity depend on reaction conditions (pH, temperature, co-solvents) and catalyst stereospecificity. Comparative studies using HPLC with chiral columns (e.g., Chiralpak AD-H) are critical for evaluating ee .

Basic: How can the stereochemical configuration of this compound be unambiguously confirmed?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Programs like SHELXL (from the SHELX suite) refine crystallographic data to confirm the (S)-configuration . For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations (e.g., using Gaussian 16) can correlate experimental and simulated spectra. Nuclear Overhauser effect (NOE) NMR experiments may also resolve spatial proximities of substituents .

Advanced: What strategies resolve contradictions in crystallographic and spectroscopic data for fluorinated ethylamine derivatives?

Methodological Answer:

Discrepancies between SC-XRD and NMR/IR data often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. For fluorinated analogs, compare temperature-dependent NMR to identify conformational flexibility. If XRD suggests planar geometry but DFT predicts non-planarity, re-optimize computational models with dispersion-corrected functionals (e.g., B3LYP-D3). Cross-validate using synchrotron radiation for high-resolution XRD to detect weak intermolecular interactions .

Advanced: How can enantiomeric impurities in this compound be quantified at trace levels (<0.1%)?

Methodological Answer:

Chiral stationary phase (CSP)-based ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) offers sub-0.1% detection limits. For example, a Chiralpak IG-3 column with a methanol/water mobile phase (0.1% formic acid) enhances separation. Isotopic labeling (e.g., deuterated internal standards) improves quantification accuracy. Alternatively, capillary electrophoresis (CE) with cyclodextrin additives provides high resolution for small enantiomeric differences .

Basic: What computational tools predict the bioactivity of this compound against target receptors?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Glide) models interactions with receptors like G-protein-coupled receptors (GPCRs). Parameterize force fields for halogen bonds (Cl, F) using higher-level quantum mechanics/molecular mechanics (QM/MM). Pharmacophore modeling (e.g., Phase) identifies critical interaction motifs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Advanced: How does the fluorine substituent influence the compound’s metabolic stability in vitro?

Methodological Answer:

Fluorine’s electronegativity and steric effects reduce oxidative metabolism. Perform hepatic microsomal assays (e.g., human liver microsomes + NADPH) to compare degradation rates with non-fluorinated analogs. LC-HRMS identifies metabolites; fluorine often stabilizes adjacent C-H bonds against cytochrome P450 oxidation. Computational tools like MetaSite predict metabolic soft spots, guiding structural modifications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Refer to SDS guidelines for aromatic amines: use fume hoods, nitrile gloves, and PPE. Monitor for respiratory irritation (CAS 373-88-6 analogs suggest acute toxicity ). Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Neutralize spills with 5% acetic acid, followed by activated charcoal absorption .

Advanced: How can low yields in asymmetric synthesis be troubleshooted?

Methodological Answer:

Low yields may stem from catalyst deactivation or substrate inhibition. Screen co-solvents (e.g., DMSO, ionic liquids) to stabilize ω-TAs . For metal-catalyzed reactions, chelating agents (e.g., 1,10-phenanthroline) prevent aggregation. Kinetic resolution (e.g., Candida antarctica lipase B) removes undesired enantiomers, improving ee. Use design of experiments (DoE) to optimize parameters (pH, temp, catalyst loading) .

Basic: What analytical techniques characterize thermal stability during storage?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis detect degradation products. For fluorinated compounds, ¹⁹F NMR monitors structural integrity under stress conditions (e.g., light, heat) .

Advanced: What role does this compound play in developing CNS-targeted therapeutics?

Methodological Answer:

As a chiral amine, it serves as a precursor for dopamine receptor modulators or monoamine oxidase inhibitors. Fluorine enhances blood-brain barrier (BBB) penetration; evaluate logP (octanol/water) and P-gp efflux ratios (MDCK-MDR1 assay). In vivo PET imaging with ¹⁸F-labeled analogs tracks biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.